molecular formula C12H16FN3O B2673595 (5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1156817-81-0

(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2673595
CAS RN: 1156817-81-0
M. Wt: 237.278
InChI Key: DAPYBBFCGSXMRN-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, also known as AFM-Metformin, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AFM-Metformin is a derivative of metformin, a widely used antidiabetic drug. However, AFM-Metformin has shown to have improved efficacy and reduced toxicity compared to metformin. In

Scientific Research Applications

Synthesis and Biological Activities

Triazole Analogues of Piperazine

Novel triazole analogues, including structures similar to "(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone," have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with certain substitutions on the piperazine ring showed significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Acetylcholinesterase Inhibitors

A series of arylisoxazole-phenylpiperazines designed and synthesized showed selective inhibition towards acetylcholinesterase (AChE), suggesting potential applications in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (Saeedi et al., 2019).

Structural and Theoretical Studies

Catalyst- and Solvent-Free Synthesis

An efficient approach for the synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. Theoretical studies supported the synthesis process and offered insights into the structure-activity relationships of these compounds (Moreno-Fuquen et al., 2019).

Crystal Structure Analysis

The crystal structure and intermolecular interactions of related compounds have been analyzed, providing a basis for understanding their reactivity and potential applications in material science or medicinal chemistry (Quiroga et al., 2010).

Antifungal and Antitumor Activities

Antifungal Activity

Novel derivatives of "(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone" have shown promising effects on antifungal activity, highlighting the potential for developing new antifungal agents (Lv et al., 2013).

Antitumor Activity

Research into similar compounds has demonstrated distinct inhibition on the proliferation of various cancer cell lines, suggesting potential for application in cancer therapy (Tang & Fu, 2018).

properties

IUPAC Name

(5-amino-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPYBBFCGSXMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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